Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Amlodipine synthesis Protecting-group strategy Process safety

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate (CAS 400024-08-0; C₂₃H₂₀ClNO₆; MW 441.9 g/mol) is a dual-functionalized β-keto ester that serves as a critical advanced intermediate in the convergent synthesis of phthalimido-protected amlodipine and related 1,4-dihydropyridine calcium channel blockers. The molecule integrates three pharmacologically and synthetically significant domains: an o-chlorobenzylidene enone system at the 2-position, a phthalimidoethoxy side chain at the 4-position, and an ethyl acetoacetate backbone.

Molecular Formula C23H20ClNO6
Molecular Weight 441.9 g/mol
Cat. No. B14089702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate
Molecular FormulaC23H20ClNO6
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C23H20ClNO6/c1-2-31-23(29)18(13-15-7-3-6-10-19(15)24)20(26)14-30-12-11-25-21(27)16-8-4-5-9-17(16)22(25)28/h3-10,13H,2,11-12,14H2,1H3
InChIKeyHIMWFGTVILLKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate – Core Intermediate for Amlodipine Synthesis and Related Dihydropyridine Calcium Channel Blockers


Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate (CAS 400024-08-0; C₂₃H₂₀ClNO₆; MW 441.9 g/mol) is a dual-functionalized β-keto ester that serves as a critical advanced intermediate in the convergent synthesis of phthalimido-protected amlodipine and related 1,4-dihydropyridine calcium channel blockers [1]. The molecule integrates three pharmacologically and synthetically significant domains: an o-chlorobenzylidene enone system at the 2-position, a phthalimidoethoxy side chain at the 4-position, and an ethyl acetoacetate backbone. This architecture enables a single intermediate to deliver both the benzylidene-derived aryl substituent and the protected aminoethoxy side chain into the final dihydropyridine ring in a single Hantzsch cyclization step, distinguishing it from simpler acetoacetate derivatives that carry only one of these functionalities [2].

Why Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate Cannot Be Replaced by Simpler Acetoacetate Analogs in Amlodipine-Type Syntheses


Attempting to substitute this compound with either ethyl 4-(2-phthalimidoethoxy)acetoacetate (CAS 88150-75-8) or ethyl 2-(2-chlorobenzylidene)acetoacetate individually fails because neither carries the full complement of substituents required for a convergent Hantzsch dihydropyridine cyclization. The former lacks the o-chlorobenzylidene moiety necessary to install the 4-(2-chlorophenyl) substituent on the dihydropyridine ring; the latter lacks the phthalimido-protected aminoethoxy side chain required at the 2-position of the final product [1]. Alternative protecting-group strategies—particularly the azido route—introduce documented safety hazards (azido intermediates are explosive) and suffer from substantially lower overall yields (30% and 11% for two disclosed processes, versus ≥70% achievable via the phthalimido pathway) [2]. These structural and process-level constraints mean that generic substitution with mono-functionalized acetoacetates or unprotected aminoethoxy intermediates forces either a longer linear sequence with additional protection/deprotection steps or acceptance of inferior yield and elevated process safety risk.

Quantitative Differentiation Evidence for Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate Versus Closest Analogs and Alternative Routes


Phthalimido vs. Azido Protecting-Group Strategy: Process Safety and Downstream Yield Comparison in Amlodipine Manufacture

The phthalimido protecting-group route, in which this compound is the penultimate intermediate, delivers phthaloyl amlodipine in 70% yield with 98.6% purity after isolation, whereas the corresponding azido-protected route (azidoamlodipine) is reported to give yields of only 30% and 11% in two alternative process variants disclosed in the prior art [1][2]. Furthermore, the azido intermediate is explicitly characterized as explosive, while phthalimidoamlodipine can be safely isolated, recrystallized, and handled at industrial scale [3]. This dual advantage—higher chemical yield plus intrinsic process safety—is directly attributable to the phthalimidoethoxy functionality pre-installed in the target compound.

Amlodipine synthesis Protecting-group strategy Process safety

Synthesis Yield and Stereoisomer Composition of the Target Compound: Knoevenagel Condensation Benchmark

The compound itself is produced via piperidine-catalyzed Knoevenagel condensation of ethyl 4-(2-phthalimidoethoxy)acetoacetate with o-chlorobenzaldehyde in 2-propanol at 20–40°C. Under optimized conditions (300 g scale), the reaction delivers 350 g of product—an 84% isolated yield—as a mixture of cis and trans isomers in a 6:4 ratio, with residual o-chlorobenzaldehyde content below 5% [1]. For comparison, typical Knoevenagel condensations of ethyl acetoacetate with substituted benzaldehydes report yields in the 60–75% range without defined stereoisomer specifications, and the closely related ethyl 2-(2-chlorobenzylidene)acetoacetate (lacking the phthalimidoethoxy group) is generally obtained in lower purity due to the absence of the phthalimido chromophore that facilitates chromatographic monitoring [2].

Knoevenagel condensation Process yield E/Z isomer ratio

Defined E-Isomer as an Officially Recognized Amlodipine EP Impurity Reference Standard (Impurity C)

The (E)-isomer of this compound is formally designated as Amlodipine EP Impurity C (also known as Amlodipine Impurity U or Amlodipine Impurity 2) and is commercially available as a certified reference standard with purity ≥95% (HPLC), accompanied by full characterization data including COA, ¹H-NMR, MS, and HPLC chromatograms suitable for ANDA regulatory submissions [1]. In contrast, the corresponding impurity derived from the methyl ester analog (methyl 2-(2-chlorobenzylidene)acetoacetate) or the iodoethoxy analog (ethyl 2-(2-chlorobenzylidene)-4-(2-iodoethoxy)acetoacetate) are not recognized as EP-specified impurities and lack standardized reference material availability . The defined Z/E isomer ratio (approximately 6:4) of the target compound also allows analytical laboratories to use it as a system suitability marker for chromatographic method development targeting the separation of E and Z isomers in amlodipine intermediate streams [2].

Pharmaceutical impurity profiling Reference standard Analytical method validation

Convergent vs. Linear Synthesis: Structural Dual-Functionality Reduces Step Count and Improves Atom Economy

The target compound carries both the o-chlorobenzylidene electrophile and the phthalimidoethoxy-protected nucleophile precursor in a single molecular entity, enabling a convergent [2+1+1] Hantzsch cyclization with methyl 3-aminocrotonate in a single step to form the fully substituted 1,4-dihydropyridine core of phthaloyl amlodipine [1]. By contrast, using the alternative linear approach with ethyl 4-(2-phthalimidoethoxy)acetoacetate (CAS 88150-75-8) requires sequential steps: first conversion to ethyl 3-amino-4-(2-phthalimidoethoxy)crotonate, then separate condensation with methyl 2-(2-chlorobenzylidene)acetoacetate—a sequence that adds one synthetic step and necessitates isolation of the aminocrotonate intermediate, which the prior art acknowledges is an oil that is difficult to isolate and characterize [2]. The convergent route via the title compound avoids this problematic isolation entirely.

Convergent synthesis Atom economy Dihydropyridine cyclization

Ethyl Ester Optimization Among Alkyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate Homologs

Patent BE1014450A6 explicitly claims a series of alkyl 2-(2-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetates, including the ethyl ester (compound 3a), methyl ester (compound 3b), and isopropyl ester (compound 3c) [1]. While the patent does not provide a quantitative head-to-head comparison table, the ethyl ester has become the dominant commercial form for amlodipine intermediate supply chains, as evidenced by its exclusive listing as Amlodipine EP Impurity C and its widespread availability from reference standard suppliers at ≥95% purity . The methyl ester analog (methyl 2-(2-chlorobenzylidene)acetoacetate, CAS not individually assigned in this series) is generally used as a cheaper alternative in early-stage research but lacks the regulatory recognition and standardized quality specifications of the ethyl ester. The isopropyl ester, while claimed, has not achieved commercial traction, likely due to higher cost of starting materials without commensurate reactivity advantage [2].

Ester homolog optimization Physicochemical properties Industrial intermediate

Optimal Procurement and Application Scenarios for Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate Based on Quantitative Differentiation Evidence


Industrial-Scale Amlodipine API Manufacturing via the Phthalimido Convergent Route

For manufacturers of amlodipine besylate API, this compound is the preferred penultimate intermediate when process safety and overall yield are paramount selection criteria. The phthalimido route delivers phthaloyl amlodipine in 70% yield at 98.6% purity, compared to 11–30% yields for the competing azido route, while eliminating the explosion hazard associated with azido intermediates [1]. The convergent Hantzsch cyclization using this compound proceeds at mild temperatures (20–40°C) in isopropanol, compatible with standard pharmaceutical manufacturing equipment. Procurement specifications should require ≥95% HPLC purity, Z/E isomer ratio approximately 6:4, and residual o-chlorobenzaldehyde <5%, consistent with the established synthetic protocol [2].

Analytical Reference Standard for Amlodipine Impurity Profiling and ANDA Regulatory Submissions

Quality control laboratories developing HPLC methods for amlodipine besylate drug substance and drug product should procure the (E)-isomer of this compound (CAS 400024-08-0, Amlodipine EP Impurity C) as a primary reference standard. The compound is commercially available at ≥95% purity with full characterization packages (COA, ¹H-NMR, ¹³C-NMR, MS, HPLC) suitable for method validation under ICH Q2(R1) guidelines . Its defined Z/E isomer ratio (6:4) also makes it valuable as a system suitability test mixture for demonstrating chromatographic resolution of the E and Z isomers—a separation critical for accurate impurity quantification in amlodipine intermediate and API batches [3].

Medicinal Chemistry Diversification of 1,4-Dihydropyridine Calcium Channel Blocker Libraries

For medicinal chemistry programs exploring structure–activity relationships around the amlodipine scaffold, this compound provides a versatile advanced intermediate that can be diversified at three positions: (i) variation of the benzaldehyde component to introduce alternative aryl groups at the dihydropyridine 4-position, (ii) exchange of the phthalimido protecting group for alternative amino-protecting strategies post-cyclization, and (iii) transesterification of the ethyl ester to access prodrug or solubility-modulating esters. The ethyl ester homolog is preferred over the methyl ester for library synthesis because its higher molecular weight and UV chromophore facilitate mass-directed preparative HPLC purification [4].

Process Development and Scale-Up Studies for Generic Amlodipine Manufacturing

For process R&D teams developing generic amlodipine routes, this compound represents a critical control point for process analytical technology (PAT) implementation. The 84% synthetic yield with residual aldehyde <5% [2] provides a well-defined incoming material specification. The phthalimido group offers a crystalline handling advantage: phthaloyl amlodipine can be recrystallized (e.g., as its acetone solvate) to upgrade purity before final deprotection, a purification opportunity not available with the azido or benzylamino routes [1]. Process engineers should evaluate this intermediate when targeting final amlodipine besylate purity of ≥99.9% as reported in the Kopran Limited process [5].

Quote Request

Request a Quote for Ethyl 2-(o-chlorobenzylidene)-4-(2-phthalimidoethoxy)acetoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.